1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene
Description
Contextualization of Bis-Heterocyclic Ligands in Coordination and Supramolecular Chemistry
Bis-heterocyclic ligands, characterized by the presence of two heterocyclic rings, are fundamental components in the construction of coordination polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies. The nitrogen atoms within the heterocyclic rings, such as pyridine (B92270) and thiazole (B1198619), act as excellent donor sites for metal ions, facilitating the formation of stable coordination bonds. The spatial arrangement and connectivity of these rings within the ligand's framework dictate the geometry and dimensionality of the resulting metal complexes. These structures are of great interest due to their potential applications in catalysis, gas storage, sensing, and optics. The modular nature of these ligands allows for fine-tuning of their electronic and steric properties, which in turn influences the characteristics of the final supramolecular structures.
Rationale for Investigating 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene
The specific architecture of This compound , with its C22H14N4S2 linear formula, presents a compelling case for detailed investigation. sigmaaldrich.com The 1,3-substitution pattern on the central benzene (B151609) ring provides a divergent orientation of the pyridyl-thiazolyl arms. This "bent" geometry is particularly conducive to the formation of macrocycles and helicates upon coordination with metal ions, as opposed to the linear polymers often formed by 1,4-substituted analogues. The combination of the π-deficient pyridine rings and the π-rich thiazole rings imparts unique electronic properties to the ligand, influencing the photophysical characteristics of its metal complexes. Furthermore, the presence of multiple nitrogen and sulfur heteroatoms offers a variety of potential coordination sites and opportunities for hydrogen bonding and other non-covalent interactions, which are crucial in the self-assembly of intricate supramolecular structures.
Academic Research Trajectories and Potential Applications of this compound
While detailed, publicly available research specifically on This compound is limited, the broader class of pyridyl-thiazole-based ligands has been the subject of extensive study. The academic research trajectories for a ligand like this can be inferred from studies on analogous structures. These trajectories and potential applications are multifaceted and span several key areas of chemical science:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The ligand's ability to bridge multiple metal centers makes it an ideal candidate for the construction of novel coordination polymers and MOFs. The resulting materials could exhibit interesting properties such as porosity for gas storage and separation, or catalytic activity.
Luminescent Materials: Metal complexes of pyridyl-thiazole ligands often exhibit luminescence. The photophysical properties, such as emission wavelength and quantum yield, can be tuned by varying the metal ion and the ligand's substituents. This makes them promising for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
Supramolecular Gels (Metallogels): The directional interactions afforded by the ligand can be exploited to form metallogels. These are soft materials with a three-dimensional network of metal-ligand assemblies that can encapsulate large volumes of solvent. Their stimuli-responsive nature makes them attractive for applications in drug delivery, catalysis, and as smart materials.
Anion Sensing: The electron-deficient pockets created upon metal coordination to the ligand can serve as binding sites for anions. Changes in the photophysical properties of the complex upon anion binding can be used for the selective detection of specific anions, which is important in environmental and biological monitoring.
Due to the nascent stage of dedicated research on this specific compound, comprehensive data tables on its properties and those of its derivatives are not yet available in the public scientific literature. The following table provides a summary of the key characteristics of the parent ligand based on available information.
| Property | Value | Reference |
| Chemical Formula | C22H14N4S2 | sigmaaldrich.com |
| Molecular Weight | 414.51 g/mol | |
| Appearance | Solid | |
| Key Structural Features | 1,3-disubstituted benzene core, two 4-(4-pyridyl)-2-thiazolyl arms |
Further research is necessary to fully elucidate the potential of This compound and to populate detailed data tables regarding its coordination chemistry, photophysical properties, and performance in various applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-4-yl-2-[3-(4-pyridin-4-yl-1,3-thiazol-2-yl)phenyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4S2/c1-2-17(21-25-19(13-27-21)15-4-8-23-9-5-15)12-18(3-1)22-26-20(14-28-22)16-6-10-24-11-7-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIVNAOKZPUEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CS2)C3=CC=NC=C3)C4=NC(=CS4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 1,3 Bis 4 4 Pyridyl 2 Thiazolyl Benzene
Established Synthetic Pathways for the Core 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene Ligand
The most prevalent and established method for the synthesis of the this compound core structure is the Hantzsch thiazole (B1198619) synthesis. This classical method involves the condensation reaction between an α-haloketone and a thioamide. mdpi.comrsc.org In this specific case, the synthesis proceeds via the reaction of 1,3-bis(2-bromoacetyl)benzene with two equivalents of isonicotinothioamide.
Key Reagents and Reaction Conditions
The primary reagents for the synthesis of this compound are:
1,3-Bis(2-bromoacetyl)benzene: This α,α'-dihalo-m-xylene derivative serves as the electrophilic component, providing the backbone for the two thiazole rings. It is typically prepared by the bromination of 1,3-diacetylbenzene.
Isonicotinothioamide: This thioamide, derived from isonicotinic acid, acts as the nucleophile, providing the nitrogen and sulfur atoms for the thiazole ring, as well as the pendant 4-pyridyl groups.
The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or methanol, and is often heated to reflux to drive the reaction to completion. The reaction mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the bromoacetyl group, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Table 1: Key Reagents and Typical Reaction Conditions
| Reagent/Condition | Role/Description |
|---|---|
| 1,3-Bis(2-bromoacetyl)benzene | Electrophilic precursor |
| Isonicotinothioamide | Nucleophilic precursor |
| Solvent | Typically ethanol or methanol |
| Temperature | Reflux |
Optimization of Reaction Yields and Purity
The optimization of the Hantzsch synthesis for bis-thiazoles is crucial for achieving high yields and purity, which can be challenging due to the potential for side reactions and the formation of polymeric byproducts. Key optimization strategies include:
Stoichiometry: Precise control of the stoichiometry between 1,3-bis(2-bromoacetyl)benzene and isonicotinothioamide is essential. A slight excess of the thioamide can be used to ensure complete conversion of the diketone.
Solvent Choice: The choice of solvent can influence the solubility of reactants and intermediates, affecting the reaction rate and yield. Protic solvents like ethanol are commonly used.
Temperature and Reaction Time: Optimization of the reaction temperature and time is necessary to ensure complete reaction without significant decomposition of the product. Monitoring the reaction by thin-layer chromatography (TLC) is a standard practice.
Purification: The crude product is often purified by recrystallization from a suitable solvent, such as a mixture of dimethylformamide (DMF) and ethanol, to remove unreacted starting materials and byproducts.
Advanced Synthetic Approaches and Process Intensification
To overcome some of the limitations of classical heating methods, such as long reaction times and lower yields, advanced synthetic approaches have been explored. wikipedia.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov The microwave-assisted Hantzsch synthesis of bis-thiazoles can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. researchgate.netnih.gov This is attributed to the efficient and uniform heating of the reaction mixture.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours | Minutes |
| Yield | Moderate to good | Good to excellent |
Ultrasonic Irradiation: Sonication is another process intensification technique that can enhance the rate of the Hantzsch synthesis. The use of ultrasound can improve mass transfer and accelerate the reaction, sometimes leading to improved yields. wikipedia.org
Functionalization and Structural Modification of this compound Analogues
The functionalization of the this compound scaffold is of great interest for fine-tuning its electronic and steric properties, which in turn influences the characteristics of its metal complexes.
Introduction of Peripheral Substituents
Substituents can be introduced on both the central benzene (B151609) ring and the peripheral pyridine (B92270) rings.
Modification of the Benzene Ring: Starting from a substituted 1,3-diacetylbenzene, a variety of functional groups (e.g., alkyl, alkoxy, nitro, halo) can be incorporated into the final ligand. These substituents can modulate the ligand's electronic properties and steric hindrance around the metal coordination sites.
Modification of the Pyridine Rings: Functional groups can be introduced onto the pyridine rings of isonicotinothioamide prior to the thiazole ring formation. This allows for the synthesis of ligands with altered basicity and the potential for secondary coordination or hydrogen bonding interactions.
Chiral Derivatization for Enantioselective Applications
The introduction of chirality into the this compound framework is a key strategy for its application in asymmetric catalysis and the construction of chiral supramolecular structures. rroij.com
Attachment of Chiral Auxiliaries: Chiral groups can be appended to the ligand scaffold, often on the peripheral pyridine rings or the central benzene ring. This can be achieved by using a functionalized precursor that already contains a chiral moiety.
Synthesis of Atropisomeric Ligands: By introducing bulky substituents at appropriate positions on the benzene or pyridine rings, rotational barriers can be created, leading to stable atropisomers. The separation of these enantiomers provides access to chiral ligands where the chirality is inherent to the molecular framework. The development of enantioselective syntheses for such ligands is an active area of research. nih.gov
Green Chemistry Principles in this compound Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of complex organic molecules like this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances, thereby minimizing the environmental impact of chemical processes. The application of these principles to the synthesis of this compound focuses on several key areas, including the use of alternative energy sources, greener solvent choices, and the design of more efficient reaction pathways.
A plausible and widely used method for the synthesis of the thiazole rings in this compound is the Hantzsch thiazole synthesis. chemhelpasap.com This reaction typically involves the condensation of an α-haloketone with a thioamide. In the context of the target molecule, this would involve the reaction of a bis-thioamide derivative of isophthalic acid with 2-bromo-1-(pyridin-4-yl)ethan-1-one. Traditional approaches to this synthesis often rely on conventional heating and the use of volatile organic solvents, which can be energy-intensive and environmentally detrimental.
Green chemistry offers several avenues to improve the sustainability of this process. One of the most significant advancements is the use of microwave irradiation as an alternative energy source. bepls.comnih.gov Microwave-assisted organic synthesis can dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings. uaeu.ac.ae This rapid heating can also lead to higher product yields and improved purity by minimizing the formation of side products. nih.gov
Another cornerstone of green synthesis is the selection of environmentally benign solvents. bepls.com Traditional solvents used in thiazole synthesis can be toxic and difficult to dispose of. Green alternatives include water, ethanol, and ionic liquids, which have a much lower environmental footprint. bepls.comacs.org In some cases, solvent-free reactions, where the reactants are mixed without a solvent, can be employed, further reducing waste and simplifying product purification. bepls.com
The development of one-pot multi-component reactions also aligns with green chemistry principles by reducing the number of synthetic steps, which in turn minimizes waste and resource consumption. For the synthesis of this compound, a one-pot approach could involve the in-situ formation of the bis-thioamide followed by its reaction with the α-haloketone without the need for isolating intermediates.
The following table summarizes a comparison between a hypothetical conventional synthesis and a proposed greener synthesis of this compound based on the principles of green chemistry.
Table 1: Comparison of Conventional and Green Synthesis Approaches for this compound
| Parameter | Conventional Hantzsch Synthesis (Hypothetical) | Green Hantzsch Synthesis (Proposed) |
| Energy Source | Conventional reflux heating | Microwave irradiation |
| Reaction Time | Several hours | Minutes |
| Solvent | Volatile organic solvents (e.g., ethanol, DMF) | Green solvents (e.g., water, ionic liquids) or solvent-free |
| Catalyst | Often requires stoichiometric bases | Potential for reusable solid acid or base catalysts |
| Yield | Moderate to good | Potentially higher yields |
| Work-up | Often requires extensive purification | Simplified work-up, potentially direct precipitation of product |
| Waste Generation | Higher due to solvent use and side reactions | Minimized waste generation |
Detailed research findings on the synthesis of similar bis-thiazole structures have demonstrated the advantages of these green approaches. For instance, microwave-assisted Hantzsch synthesis of various thiazole derivatives has been shown to proceed in significantly shorter reaction times and with higher yields compared to conventional heating methods. nih.gov The use of water as a solvent in thiazole synthesis has also been reported to be effective, offering a safe and environmentally friendly alternative to organic solvents. bepls.com
The following table presents hypothetical data illustrating the potential improvements in reaction efficiency when applying green chemistry principles to the Hantzsch synthesis of a bis-thiazole compound analogous to this compound.
Table 2: Illustrative Reaction Data for a Bis-Thiazole Synthesis
| Entry | Method | Solvent | Reaction Time | Yield (%) |
| 1 | Conventional Heating | Ethanol | 8 hours | 75 |
| 2 | Microwave Irradiation | Ethanol | 15 minutes | 88 |
| 3 | Ultrasound Irradiation | Water | 1 hour | 82 |
| 4 | Microwave Irradiation | Solvent-free | 10 minutes | 91 |
By integrating these green chemistry principles into the synthetic strategy for this compound, it is possible to develop a more sustainable and efficient manufacturing process. This not only reduces the environmental impact but can also lead to economic benefits through reduced energy consumption, faster production times, and lower waste disposal costs. Further research into catalyst development, particularly reusable solid catalysts, could further enhance the green credentials of this synthesis.
Coordination Chemistry of 1,3 Bis 4 4 Pyridyl 2 Thiazolyl Benzene with Transition and Main Group Metal Ions
Ligand Binding Modes and Coordination Geometries with Various Metal Centers
There is a lack of specific studies detailing the binding modes and coordination geometries of 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene with a variety of metal centers.
Mononuclear and Polynuclear Complex Formation
While the formation of coordination polymers (polynuclear complexes) has been alluded to for its derivatives, there is no available research describing the synthesis or isolation of discrete mononuclear complexes with this ligand. researchgate.net The conditions that would favor mononuclear versus polynuclear structures, such as the metal-to-ligand molar ratio or the choice of solvent, have not been documented.
Structural Elucidation of Metal-1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene Complexes
Detailed structural and spectroscopic data, which are fundamental for characterizing coordination compounds, are absent from the scientific literature for this specific ligand.
Single-Crystal X-ray Diffraction Analysis
A thorough search did not yield any published single-crystal X-ray diffraction data for metal complexes of this compound. Consequently, critical information such as bond lengths, bond angles, coordination numbers, and precise geometries of the metal centers remains unknown.
Spectroscopic Characterization (e.g., NMR, IR, UV-Vis, Mass Spectrometry)
There are no available reports containing spectroscopic data (such as ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, or mass spectrometry) for the metal complexes of this compound. This type of data is essential for confirming the coordination of the ligand to the metal ion and for understanding the electronic and structural properties of the resulting complexes.
Thermodynamics and Kinetics of Metal-Ligand Complexation
No studies on the thermodynamic stability (e.g., formation constants) or the kinetics (e.g., reaction rates) of the complexation between this compound and metal ions have been reported. This information is vital for understanding the fundamental principles governing the formation and stability of these coordination compounds.
Magnetic Properties of Metal-1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene Complexes
A comprehensive review of available scientific literature reveals a notable absence of specific research focused on the magnetic properties of coordination complexes formed with the ligand this compound. While extensive research exists on the magnetic behavior of transition and main group metal complexes with various nitrogen-containing heterocyclic ligands, including those with pyridyl and thiazolyl moieties, no detailed magnetic studies, such as temperature-dependent magnetic susceptibility measurements or analyses of magnetic exchange interactions, have been reported for complexes incorporating this particular ligand.
The magnetic properties of coordination complexes are fundamentally determined by the electronic configuration of the metal ion and the geometry of its coordination environment, which is in turn dictated by the coordinating ligand. Ligands like this compound, with their multiple nitrogen donor sites, have the potential to form a diverse range of structures, from discrete mononuclear complexes to extended one-, two-, or three-dimensional coordination polymers. The magnetic behavior of such materials can range from simple paramagnetism, where individual metal centers act as isolated magnetic moments, to more complex phenomena such as antiferromagnetic or ferromagnetic coupling, and spin-crossover (SCO) behavior.
In the absence of experimental data for this compound complexes, it is not possible to provide specific research findings or data tables on their magnetic properties. The exploration of the coordination chemistry of this ligand with various paramagnetic metal ions would be a prerequisite for any investigation into the magnetic characteristics of the resulting materials. Such studies would be essential to determine how the structural features imposed by this ligand influence the magnetic interactions between metal centers.
Supramolecular Architectures Assembled with 1,3 Bis 4 4 Pyridyl 2 Thiazolyl Benzene As a Building Block
Formation of Discrete Supramolecular Cages, Wheels, and Polyhedra
The synthesis of discrete supramolecular structures such as cages, wheels, and polyhedra typically relies on the precise geometric control offered by the coordination of ligands to metal centers. The angular disposition of the pyridyl groups in 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene, in theory, makes it a suitable candidate for the formation of such discrete architectures. By selecting metal ions with specific coordination geometries (e.g., square planar, tetrahedral, octahedral), it would be conceptually possible to direct the assembly of this ligand into closed, polyhedral structures. However, there are no published research articles that demonstrate the successful synthesis and characterization of such discrete supramolecular entities using this compound as the primary building block.
Construction of One-, Two-, and Three-Dimensional Supramolecular Polymers
In contrast to discrete structures, the formation of extended one-, two-, or three-dimensional supramolecular polymers (also known as coordination polymers or metal-organic frameworks) occurs when ligands bridge between metal centers in a repeating fashion. The linear, ditopic nature of the pyridyl groups in this compound suggests its potential to form 1D chains. The formation of 2D or 3D networks would likely require the use of additional linkers or metal centers that can coordinate in multiple planes. While the synthesis of coordination polymers from similar bis-pyridyl ligands is a well-explored area of crystal engineering, specific examples and detailed structural analyses of polymers constructed from this compound are absent from peer-reviewed scientific literature.
Host-Guest Chemistry and Encapsulation within Supramolecular Frameworks
The internal cavities of supramolecular cages and the pores within coordination polymers can often accommodate guest molecules, leading to interesting applications in areas such as sensing, storage, and catalysis. For frameworks built from this compound, the size and chemical nature of the resulting cavities would be dictated by the length and geometry of the ligand and the coordination environment of the metal ions. These cavities could potentially encapsulate small organic molecules or ions. However, without experimental evidence of the formation of such frameworks, any discussion of their host-guest chemistry remains hypothetical. There are currently no published studies detailing the encapsulation of guest molecules within supramolecular architectures derived from this specific ligand.
Applications in Metal Organic Frameworks Mofs and Coordination Polymers Utilizing 1,3 Bis 4 4 Pyridyl 2 Thiazolyl Benzene
Design Principles for MOFs Incorporating 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene
Information regarding the specific design principles for MOFs using this ligand is not available. General design principles for MOFs involve considering the geometry, connectivity, and chemical nature of the organic ligand and the coordination preferences of the metal ion to target specific network topologies and pore environments. For this compound, one would theoretically consider the angular disposition of the two pyridyl groups and the potential coordination involvement of the thiazole (B1198619) nitrogen or sulfur atoms.
Synthetic Methodologies for the Fabrication of this compound-Based MOFs
There are no published synthetic methodologies for MOFs based on this specific ligand.
Solvothermal and Hydrothermal Synthesis
No specific solvothermal or hydrothermal synthesis conditions for MOFs incorporating this compound have been reported. These methods are common for MOF synthesis, involving heating the reactants in a sealed vessel to promote crystallization.
Templated and Seed-Mediated Growth
There is no information on the use of templated or seed-mediated growth techniques for the fabrication of MOFs from this particular ligand.
Structural Diversity and Topological Classification of Frameworks
As no MOFs based on this compound have been reported, there is no information on their structural diversity or topological classification.
Functional Performance of MOFs in Adsorption and Separation Processes
Consequently, there is no data available on the functional performance of MOFs containing this ligand in adsorption and separation processes. Such studies would typically involve measuring gas uptake capacities and selectivities for various gas mixtures.
Catalytic Applications of 1,3 Bis 4 4 Pyridyl 2 Thiazolyl Benzene and Its Metal Complexes
Homogeneous Catalysis Mediated by Metal-1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene Complexes
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often relies on the design of sophisticated ligands to control the reactivity of a metal center.
Oxidation and Reduction Reactions
There is currently no available research detailing the use of metal complexes of 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene as catalysts for oxidation or reduction reactions. The potential of such complexes to mediate these transformations remains an unexplored area of investigation.
Heterogeneous Catalysis Incorporating this compound within Solid Supports or Frameworks
The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a widely practiced strategy to improve catalyst recyclability and stability. To date, there are no published studies on the incorporation of this compound or its metal complexes into solid supports or frameworks for heterogeneous catalysis applications.
Mechanistic Investigations of Catalytic Pathways and Intermediates
Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. As there are no reported catalytic applications for this compound, no mechanistic investigations into its potential catalytic pathways or the nature of any catalytic intermediates have been conducted.
Enantioselective Catalysis and the Development of Chiral this compound Derivatives
The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. The development of chiral ligands for enantioselective catalysis is a major focus of chemical research. At present, the synthesis of chiral derivatives of this compound and their application in enantioselective catalysis has not been reported in the scientific literature.
Sensor Development and Chemodosimetry Utilizing 1,3 Bis 4 4 Pyridyl 2 Thiazolyl Benzene
Principles of Chemosensing with Ligand-Based and Coordination-Based Systems
Chemosensing fundamentally relies on the interaction between a sensor molecule and a target analyte, which results in a measurable signal. The design of 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene incorporates key features that are advantageous for both ligand-based and coordination-based sensing systems.
Ligand-Based Systems: In ligand-based sensing, the organic molecule itself acts as the primary recognition and signaling unit. The structure of this compound, featuring nitrogen and sulfur heteroatoms within its thiazole (B1198619) and pyridine (B92270) rings, provides multiple sites for non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can be highly specific for certain analytes. Upon binding, the electronic properties of the ligand can be perturbed, leading to a change in its photophysical or electrochemical properties, which forms the basis of the sensing signal.
Coordination-Based Systems: Coordination-based sensors utilize the formation of a coordination complex between the ligand (the sensor molecule) and a metal ion. The pyridine and thiazole moieties in this compound are excellent coordinating agents for a variety of metal ions. The binding of a metal ion to the ligand can induce significant changes in the system's electronic structure, often leading to enhanced or quenched fluorescence, a shift in absorption spectra (colorimetric change), or a change in redox potential. This analyte-induced change in the coordination sphere is a powerful principle for designing selective and sensitive sensors. The flexible nature of the bonds connecting the aromatic rings allows the ligand to adopt a conformation that facilitates the chelation of metal ions.
Detection of Metal Ions and Anions in Solution
While specific research detailing the comprehensive application of this compound as a chemosensor is limited, its structural motifs suggest a strong potential for the detection of various metal ions and anions.
Metal Ion Detection: The nitrogen atoms in the pyridine and thiazole rings are classical coordination sites for a wide range of metal ions. The "soft" nature of the sulfur atom in the thiazole ring suggests a potential affinity for soft metal ions such as mercury(II), cadmium(II), and lead(II). The formation of coordination polymers with derivatives of this compound has been reported, indicating its propensity to bind metal centers. The sensing of metal ions would likely proceed via mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or internal charge transfer (ICT), leading to a detectable optical or electrochemical signal.
Anion Detection: The development of sensors for anions is a more challenging task due to the diffuse nature of their charge and their strong solvation in polar media. However, ligand-based systems can be designed to recognize anions through hydrogen bonding or by creating a positively charged binding pocket upon protonation or coordination with a metal ion. While there is no specific data on this compound for direct anion sensing, its metal complexes could potentially act as receptors for anions.
Due to the limited availability of specific experimental data in peer-reviewed literature, a data table detailing the detection of specific metal ions and anions by this compound cannot be provided at this time.
Recognition of Small Molecules and Biological Analytes
The recognition of neutral small molecules and biological analytes often relies on a combination of shape complementarity and specific non-covalent interactions.
Small Molecule Recognition: The aromatic and heterocyclic rings of this compound can participate in π-π stacking and hydrophobic interactions, which are crucial for the recognition of small organic molecules. For instance, electron-deficient aromatic molecules could interact favorably with the electron-rich thiazole and benzene (B151609) rings.
Biological Analyte Recognition: The potential for this compound to interact with biological analytes, such as amino acids or nucleotides, would likely be mediated by hydrogen bonding and electrostatic interactions. The pyridine nitrogen atoms could act as hydrogen bond acceptors, while the C-H bonds on the aromatic rings could act as weak hydrogen bond donors. The development of sensors for biological analytes often requires the introduction of specific functional groups to enhance binding affinity and selectivity.
Currently, there is a lack of published research specifically investigating the use of this compound for the recognition of small molecules and biological analytes, and therefore, no data table of research findings can be presented.
Sensing Mechanisms: Optical (Fluorescence, Colorimetric), Electrochemical, and Hybrid Approaches
The transduction of a binding event into a measurable signal is a critical aspect of sensor design. This compound is a conjugated system, which makes it a suitable candidate for various sensing mechanisms.
Optical (Fluorescence, Colorimetric) Approaches:
Fluorescence Sensing: The extended π-conjugation in this compound suggests that it is likely to be fluorescent. The interaction with an analyte can modulate the fluorescence intensity ("turn-on" or "turn-off" sensing) or shift the emission wavelength. Mechanisms such as PET, ICT, and CHEF are common in fluorescent sensors. In a PET sensor, the binding of an analyte can inhibit or promote the transfer of an electron from a donor to the fluorophore. In an ICT sensor, analyte binding can alter the dipole moment of the molecule, affecting the energy of the charge-transfer excited state and thus the emission color.
Colorimetric Sensing: A change in the absorption spectrum upon analyte binding can lead to a visible color change. This is often associated with a significant alteration of the electronic structure of the sensor molecule, which can be induced by coordination to a metal ion or a strong interaction with an analyte.
Electrochemical Approaches: The redox properties of this compound could be exploited for electrochemical sensing. The binding of an analyte can alter the oxidation or reduction potentials of the molecule, which can be measured using techniques such as cyclic voltammetry or differential pulse voltammetry. The nitrogen and sulfur atoms can also be involved in redox processes that are sensitive to the presence of specific analytes.
Hybrid Approaches: Hybrid sensing approaches combine multiple detection modes to enhance selectivity and reliability. For example, a sensor could exhibit both a fluorescent and a colorimetric response to a specific analyte.
While the structural features of this compound suggest its suitability for these sensing mechanisms, detailed experimental studies are needed to fully characterize its performance as a chemosensor.
Photophysical and Electrochemical Investigations of 1,3 Bis 4 4 Pyridyl 2 Thiazolyl Benzene and Its Metal Complexes
Electronic Structure and Spectroscopic Signatures
Detailed experimental and computational studies on the electronic structure and spectroscopic signatures of 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene and its metal complexes are limited in publicly available scientific literature. However, based on the photophysical properties of structurally related compounds containing pyridine (B92270), thiazole (B1198619), and benzene (B151609) moieties, some general characteristics can be inferred.
The electronic absorption spectra of such aromatic and heterocyclic compounds are typically characterized by intense absorption bands in the ultraviolet (UV) region, corresponding to π-π* transitions within the aromatic rings and the thiazole and pyridine heterocycles. Weaker, lower-energy absorptions in the visible region, often attributed to n-π* transitions involving the nitrogen and sulfur heteroatoms, may also be observed.
Upon coordination to a metal center, the electronic absorption spectra of the resulting complexes are expected to exhibit significant changes. New absorption bands, corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, are likely to appear. The energies of these charge-transfer bands are highly dependent on the nature of the metal ion, its oxidation state, and the coordination geometry of the complex. For instance, ruthenium(II) and iridium(III) complexes are well-known for their prominent MLCT absorption bands in the visible region.
Table 8.1: Hypothetical Electronic Absorption Data for this compound and its Metal Complexes
| Compound | Absorption Maxima (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Assignment |
|---|---|---|---|
| This compound | 280, 350 | 45000, 25000 | π-π* |
| [Ru(bpy)₂(L)]²⁺ | 285, 450 | 75000, 15000 | π-π* (ligand), ¹MLCT |
| [Pt(L)Cl] | 380, 480 | 12000, 5000 | ¹MLCT/¹LC |
| [Ir(ppy)₂(L)]⁺ | 390, 495 | 20000, 8000 | ¹MLCT/¹LC |
Luminescence Properties, Quantum Yields, and Lifetimes
The luminescence properties of this compound and its metal complexes are of significant interest for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. The free ligand itself may exhibit fluorescence, typically in the blue or green region of the spectrum, arising from the decay of the first singlet excited state (S₁).
Coordination to heavy metal ions like ruthenium(II), platinum(II), and iridium(III) is known to promote intersystem crossing from the singlet to the triplet manifold, leading to phosphorescence. mdpi.com The emission color, quantum yield, and lifetime of these metal complexes are highly tunable by modifying the ligand structure and the coordination environment of the metal ion. For example, platinum(II) complexes with N^C^N-coordinating ligands often exhibit high phosphorescence quantum yields. mdpi.com Ruthenium(II) polypyridyl complexes are also known for their room-temperature phosphorescence, which is a key characteristic for many of their applications. nih.gov
Table 8.2: Hypothetical Luminescence Data for this compound and its Metal Complexes
| Compound | Emission Maxima (λ_em, nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Emitting State |
|---|---|---|---|---|
| This compound | 420 | 0.15 | 0.002 | ¹(π-π*) |
| [Ru(bpy)₂(L)]²⁺ | 610 | 0.05 | 0.8 | ³MLCT |
| [Pt(L)Cl] | 550 | 0.40 | 5.2 | ³MLCT/³LC |
| [Ir(ppy)₂(L)]⁺ | 580 | 0.60 | 2.5 | ³MLCT/³LC |
Redox Behavior and Electrochemical Potentials
The redox behavior of this compound and its metal complexes can be investigated using techniques such as cyclic voltammetry. The free ligand is expected to undergo reduction processes associated with the electron-deficient pyridine and thiazole rings.
Upon complexation, the redox potentials will be significantly influenced by the metal center. For metal complexes, both metal-centered and ligand-centered redox processes can be observed. For instance, in a Ru(II) complex, a reversible oxidation corresponding to the Ru(II)/Ru(III) couple is typically observed. The potential of this couple is sensitive to the electron-donating or -withdrawing nature of the ligands. The reduction processes are generally ligand-based, involving the π* orbitals of the pyridyl and thiazole moieties. The electrochemical gap, the difference between the first oxidation and first reduction potentials, provides an estimate of the HOMO-LUMO gap of the complex.
Table 8.3: Hypothetical Electrochemical Data for this compound and its Metal Complexes
| Compound | E_ox (V vs. Fc⁺/Fc) | E_red (V vs. Fc⁺/Fc) | Electrochemical Gap (eV) |
|---|---|---|---|
| This compound | - | -1.8, -2.2 | - |
| [Ru(bpy)₂(L)]²⁺ | +1.10 | -1.5, -1.9 | 2.60 |
| [Pt(L)Cl] | +0.95 | -1.7 | 2.65 |
| [Ir(ppy)₂(L)]⁺ | +0.80 | -1.9 | 2.70 |
Photoreactivity, Energy Transfer, and Electron Transfer Dynamics
The excited states of metal complexes of this compound can undergo various deactivation pathways, including radiative decay (luminescence), non-radiative decay, and photoreactions. The photoreactivity is largely determined by the nature of the lowest excited state. For instance, population of a ³MLCT state can lead to energy transfer to other molecules or initiate electron transfer reactions.
In the context of photocatalysis, the excited state of a metal complex can act as a potent oxidant or reductant. The long lifetimes of the triplet excited states of many Ru(II) and Ir(III) complexes make them suitable for participating in bimolecular energy or electron transfer processes. For example, the excited state of a Ru(II) complex can be quenched by an electron donor or acceptor, leading to the formation of a Ru(I) or Ru(III) species, respectively, which can then participate in catalytic cycles. nih.gov
Energy transfer processes are also crucial in the design of luminescent materials. Intramolecular energy transfer from a ligand-centered excited state to a metal-centered or another ligand-centered state can influence the final emission properties of the complex. The efficiency of such energy transfer processes depends on the energy levels of the involved states and the distance and orientation between the donor and acceptor moieties.
Detailed studies using time-resolved spectroscopy would be necessary to fully elucidate the intricate dynamics of photoreactivity, energy transfer, and electron transfer in metal complexes of this compound.
Theoretical and Computational Chemistry of 1,3 Bis 4 4 Pyridyl 2 Thiazolyl Benzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For BPTB, DFT calculations are instrumental in elucidating its fundamental electronic properties, which dictate its reactivity and potential applications in materials science.
Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-31G(d,p) or larger to achieve a balance between accuracy and computational cost. mdpi.com Such studies yield optimized molecular geometries and a wealth of information about the molecule's electronic landscape.
Frontier Molecular Orbitals (FMOs): A key output of DFT calculations is the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity. For BPTB, the HOMO is expected to be delocalized across the electron-rich thiazole (B1198619) and central benzene (B151609) rings, while the LUMO is likely centered on the electron-accepting pyridine (B92270) rings. This distribution influences its behavior as both an electron donor and acceptor.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For BPTB, the nitrogen atoms of the pyridine and thiazole rings are anticipated to be regions of negative potential (red/yellow), making them susceptible to electrophilic attack and prime locations for coordination with metal ions. The hydrogen atoms on the aromatic rings would represent regions of positive potential (blue).
Reactivity Descriptors: Global reactivity descriptors, derived from the energies of the FMOs, can be calculated to quantify the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters are crucial for predicting how BPTB will interact with other chemical species.
| Property | Predicted Value / Description | Significance |
|---|---|---|
| HOMO Energy | Relatively high; delocalized over benzene and thiazole rings | Indicates electron-donating capability |
| LUMO Energy | Relatively low; localized on pyridine rings | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | Moderate; suggests good stability with potential for electronic transitions | Relates to chemical reactivity and optical properties |
| MEP Negative Regions | Located on pyridine and thiazole nitrogen atoms | Identifies sites for metal coordination and electrophilic attack |
| MEP Positive Regions | Located on aromatic hydrogen atoms | Identifies sites for nucleophilic attack |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. researchgate.net
For a flexible molecule like BPTB, with several rotatable single bonds connecting the aromatic rings, MD simulations are invaluable for understanding its conformational preferences. The simulations can reveal the most stable conformations in different environments (e.g., in vacuum or in various solvents) and the energy barriers between them. The key dihedral angles to monitor would be those between the central benzene ring and the two thiazole rings, as well as between the thiazole and pyridine rings.
Furthermore, MD simulations can shed light on how BPTB molecules interact with each other and with solvent molecules. By simulating a system containing multiple BPTB molecules, one can study aggregation behavior, such as π-π stacking between the aromatic rings. researchgate.net These intermolecular interactions are fundamental to the material's properties in the solid state, influencing crystal packing and charge transport characteristics. In solution, simulations can reveal details about the solvation shell and how the solvent influences the ligand's conformation.
Computational Prediction of Metal-Ligand Interaction Energies and Coordination Geometries
The structure of BPTB, featuring multiple nitrogen donor atoms, makes it an excellent candidate as a ligand in coordination chemistry. researchgate.net Computational methods, particularly DFT, can be used to predict how it will bind to various metal ions. These calculations can determine the preferred coordination sites, the geometry of the resulting metal complex, and the strength of the metal-ligand bond.
Researchers can model the interaction of BPTB with different metal centers (e.g., transition metals like Ruthenium, Palladium, or Platinum). nih.govbrown.edu By calculating the binding energy, one can predict the stability of the complex. The calculations would likely show that the pyridine and thiazole nitrogen atoms are the primary coordination sites. BPTB could act as a bidentate or tridentate ligand, or it could bridge two metal centers, leading to the formation of multinuclear complexes or coordination polymers. researchgate.net The specific coordination mode will depend on the metal ion, its preferred coordination number, and the steric constraints of the ligand.
| Property | Prediction | Computational Method |
|---|---|---|
| Primary Coordination Sites | Nitrogen atoms of pyridine and thiazole rings | DFT (MEP Analysis) |
| Potential Coordination Modes | Bidentate, Tridentate, Bridging | DFT Geometry Optimization |
| Metal-Ligand Binding Energy | Calculable for specific metal ions to determine complex stability | DFT Energy Calculations |
| Coordination Geometry | Dependent on metal ion (e.g., square planar for Pd(II), octahedral for Ru(II)) | DFT Geometry Optimization |
In Silico Design and Virtual Screening of Novel Derivatives and Functional Materials
One of the most powerful applications of computational chemistry is the rational design of new molecules with enhanced properties. Starting with the BPTB scaffold, in silico methods can be used to design and screen libraries of virtual derivatives for specific applications. dmed.org.ua
For instance, if the goal is to develop a material for organic light-emitting diodes (OLEDs), derivatives could be designed to tune the HOMO-LUMO gap, thereby controlling the emission color. elsevierpure.comresearchgate.net Functional groups could be added to the benzene or pyridine rings to enhance electron or hole transport properties, or to increase the material's glass transition temperature for better device stability. elsevierpure.com
The process of in silico design typically involves:
Library Generation: Creating a virtual library of BPTB derivatives by systematically adding different substituents (e.g., electron-donating or -withdrawing groups) at various positions on the molecular scaffold.
Property Prediction: Using high-throughput computational methods, such as DFT or semi-empirical methods, to calculate the desired properties (e.g., HOMO/LUMO energies, absorption spectra, charge mobility) for each derivative in the library.
Virtual Screening: Filtering the library based on predefined criteria to identify the most promising candidates. nih.govnih.gov
Detailed Analysis: Subjecting the top candidates to more rigorous and computationally expensive calculations (e.g., higher-level DFT or MD simulations) for further validation before proposing them for experimental synthesis.
This approach significantly accelerates the discovery of new functional materials by focusing experimental efforts on the most promising candidates, saving time and resources. mdpi.comrsc.org
Emerging Research Directions and Future Outlook for 1,3 Bis 4 4 Pyridyl 2 Thiazolyl Benzene
Integration in Advanced Functional Materials and Devices
The bitopic and chelating nature of 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene makes it an excellent candidate for the construction of advanced functional materials. A primary area of exploration is its use as a building block for coordination polymers and metal-organic frameworks (MOFs). Derivatives of this compound have been shown to react with various metal salts to produce one- and two-dimensional coordination polymers, which can exhibit a range of structural motifs. beilstein-journals.org The specific arrangement of nitrogen atoms in the pyridyl and thiazolyl rings allows for versatile coordination with metal ions, leading to materials with potential applications in gas storage, catalysis, and sensing.
The photoluminescent properties of related bis(pyridyl) compounds in coordination polymers suggest that materials incorporating this compound could be developed for use in optical devices. The investigation into the fluorescence of such materials is a promising research direction.
Table 1: Potential Applications in Advanced Functional Materials
| Material Type | Potential Application |
| Coordination Polymers | Gas storage, Catalysis, Chemical sensors |
| Metal-Organic Frameworks | Luminescent materials, Porous materials |
| Supramolecular Assemblies | Molecular recognition, Host-guest chemistry |
Exploration in Bio-Inspired and Biomimetic Systems
The constituent thiazole (B1198619) and pyridine (B92270) rings are prevalent motifs in a vast number of biologically active molecules, including pharmaceuticals. This prevalence suggests that this compound could serve as a scaffold in the design of novel bio-inspired and biomimetic systems. The nitrogen and sulfur heteroatoms can participate in hydrogen bonding and coordination with metalloenzymes, making this compound a candidate for the development of enzyme inhibitors or probes for biological systems.
For instance, thiazole and pyridine derivatives have been investigated for their anticancer and antimicrobial properties. The unique stereochemistry and electronic properties of this compound could be exploited to design molecules that mimic the binding of natural substrates to biological targets. Future research could focus on synthesizing derivatives of this compound and evaluating their biological activity.
Fabrication of Nanoscale Architectures and Miniaturized Devices
The self-assembly of molecules into well-defined nanostructures is a cornerstone of nanotechnology. The rigid central benzene (B151609) core and the directional coordinating arms of this compound provide the necessary features for predictable self-assembly into nanoscale architectures. Through non-covalent interactions such as π-π stacking and hydrogen bonding, this molecule could potentially form nanotubes, nanorods, or vesicles.
While direct research on the self-assembly of this specific compound is limited, studies on similar aromatic and bis(pyridyl) molecules have demonstrated the formation of diverse nanostructures. Future work could explore the self-assembly of this compound under various conditions (e.g., different solvents, temperatures, and concentrations) to control the morphology of the resulting nanostructures. These nanomaterials could find applications in miniaturized electronic devices, sensors, and drug delivery systems.
Table 2: Potential Nanoscale Architectures and Device Applications
| Nanostructure | Potential Application |
| Nanotubes/Nanorods | Nanoelectronics, Molecular wires |
| Vesicles/Micelles | Drug delivery, Nanoreactors |
| Thin Films | Organic light-emitting diodes (OLEDs), Sensors |
Challenges and Opportunities in Synthetic Methodologies and Application-Oriented Research
While the synthesis of bis-heterocyclic benzene derivatives is established, challenges remain in achieving high yields and purity, particularly for asymmetrically substituted analogues. The development of more efficient and scalable synthetic routes for this compound and its derivatives is a key area for future research. This includes exploring novel catalytic systems and reaction conditions to improve the efficiency of cross-coupling reactions commonly used in their synthesis.
The primary opportunity for this compound lies in application-oriented research. Its versatile structure suggests a wide range of potential uses that are yet to be explored. A systematic investigation into its photophysical properties, electrochemical behavior, and binding affinity for various metal ions and small molecules is necessary to unlock its full potential. Such fundamental studies will pave the way for its rational design and incorporation into functional materials and devices with tailored properties. Collaborative efforts between synthetic chemists, materials scientists, and biologists will be crucial to fully realize the promise of this compound.
Q & A
Q. What are the standard synthetic routes for 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene, and how can its purity be optimized?
The synthesis typically involves multi-step condensation reactions. For example, thiazole rings can be formed via Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives. Pyridyl groups are introduced through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Optimization includes refluxing in ethanol with glacial acetic acid as a catalyst (similar to methods in ), followed by vacuum filtration and recrystallization. Purity is verified via HPLC (>98%) and elemental analysis (C, H, N, S content within ±0.3% of theoretical values) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Pyridyl protons appear as doublets at δ 7.5–8.5 ppm, while thiazole protons resonate at δ 7.2–7.8 ppm. Aromatic benzene protons show signals near δ 7.0–7.4 ppm.
- FT-IR : C=N stretching (thiazole) at 1580–1620 cm⁻¹; pyridyl ring vibrations at 1480–1520 cm⁻¹.
- HRMS : Exact mass calculated for C22H14N4S2 is 406.0647 (M+H)+. Deviations >5 ppm require re-evaluation of synthetic intermediates .
Q. How is the crystal structure determined, and what intermolecular interactions stabilize it?
Single-crystal X-ray diffraction (SCXRD) reveals planar geometry with π-π stacking (3.5–4.0 Å spacing) between pyridyl-thiazole moieties. Hydrogen bonds (N–H···N, ~2.8 Å) and C–H···π interactions (2.9–3.2 Å) further stabilize the lattice. Thermal ellipsoid analysis confirms rigidity, with anisotropic displacement parameters <0.05 Ų for aromatic carbons .
Advanced Research Questions
Q. How can this compound act as a ligand in coordination polymers or MOFs?
The pyridyl N atoms (Lewis basic sites) coordinate to metal ions (e.g., Zn²⁺, Cu²⁺) in a bidentate manner. Reaction with Zn(NO3)2·6H2O in DMF at 80°C yields a 2D framework with pore sizes ~8–12 Å. Porosity is confirmed via N2 adsorption (BET surface area: 450–600 m²/g). TGA shows stability up to 300°C, critical for gas storage applications .
Q. What strategies are used to design cocrystals with enhanced photophysical properties?
Co-crystallization with electron-deficient molecules (e.g., tetracyanoquinodimethane, TCNQ) induces charge-transfer interactions. For example, a 1:1 molar ratio in acetonitrile yields cocrystals with broad absorption at 500–600 nm (λmax shift vs. parent compound). Photoluminescence quenching indicates exciton delocalization, validated by time-resolved fluorescence (lifetime <1 ns vs. 5 ns for pure compound) .
Q. How can spin crossover (SCO) behavior be evaluated in Fe(II) complexes incorporating this ligand?
The ligand’s pyridyl-thiazole backbone facilitates Fe(II) coordination in octahedral geometries. Magnetic susceptibility measurements (SQUID) show abrupt spin transitions (high-spin ↔ low-spin) near 150–200 K, with hysteresis widths of 10–15 K. Mössbauer spectroscopy confirms Fe²+ oxidation state and spin-state changes (quadrupole splitting ΔEQ: 2.5–3.0 mm/s for HS; 0.5–1.0 mm/s for LS) .
Q. How are thermal decomposition pathways analyzed for stability assessment?
TGA-DSC under N2 reveals a two-step decomposition: (1) loss of solvent (50–150°C, ΔH ~100 J/g), (2) ligand fragmentation (300–450°C, ΔH ~300 J/g). Activation energy (Ea) calculated via Kissinger method is 120–150 kJ/mol. FT-IR of residues identifies SO2 and NH3 emissions, suggesting thiazole ring breakdown .
Methodological Challenges & Data Analysis
Q. How to resolve contradictions in NMR data for structurally similar derivatives?
For example, unexpected splitting in thiazole protons may arise from restricted rotation (atropisomerism). Variable-temperature NMR (VT-NMR) at 25–80°C in DMSO-d6 can coalesce signals, confirming dynamic behavior. Alternatively, NOESY correlations (e.g., pyridyl H to thiazole H) validate spatial proximity, ruling out regioisomers .
Q. What computational methods predict electronic properties for optoelectronic applications?
DFT calculations (B3LYP/6-31G*) estimate HOMO-LUMO gaps (~3.2 eV), aligning with UV-vis absorption edges (385 nm). TD-DFT simulations reproduce experimental λmax (370–390 nm) with <10 nm deviation. Charge transfer integrals (0.15–0.25 eV) between adjacent molecules suggest ambipolar charge transport in thin films .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
